(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one
Description
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one is a chiral oxazolidinone derivative characterized by a five-membered lactam ring. The compound features a 3-methyl substituent and a 5-(2-methylpropyl) group, with the (5S) configuration indicating the stereochemistry at the 5th position. Oxazolidinones are a class of heterocyclic compounds widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)4-7-8(10)9(3)5-11-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
PWVHSLDYNLRCOD-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CO1)C |
Canonical SMILES |
CC(C)CC1C(=O)N(CO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.
Medicine: Oxazolidinone derivatives, including (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one, are investigated for their antibiotic properties.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. In the case of its antibiotic properties, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Key Observations:
- Steric and Electronic Effects: The 2-methylpropyl (isobutyl) group in the target compound introduces significant lipophilicity compared to the phenyl group in (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.
- Crystallographic Packing : The phenyl group in (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one facilitates π-π stacking interactions, likely resulting in higher melting points and crystalline stability compared to the aliphatic 2-methylpropyl substituent .
Physicochemical Properties
Table 2: Physicochemical Properties of Oxazolidinones
- Lipophilicity : The branched alkyl chain in the target compound increases its LogP compared to phenyl-substituted analogs, suggesting enhanced lipid membrane penetration.
- Thermal Stability : The absence of aromatic groups may reduce thermal stability relative to phenyl-containing derivatives .
Biological Activity
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one, with the CAS number 89053-47-4, is a compound belonging to the oxazolidinone class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
The chemical formula of (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one is , with a molecular weight of 157.21 g/mol. Its structure features a five-membered oxazolidinone ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 89053-47-4 |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of oxazolidinone derivatives against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study evaluating a series of oxazolidinone analogues found that certain compounds exhibited significant antibacterial activity at low concentrations (6.6 µg/mL) against MRSA isolates . Although specific data on (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one is limited, its structural similarity to other active compounds suggests potential efficacy.
Case Study: Antimicrobial Testing
In a comparative analysis of various oxazolidinones, compounds were screened using the Kirby-Bauer disc diffusion method to assess their effectiveness against MRSA strains. The minimum inhibitory concentration (MIC) for effective compounds ranged from 6.6 µg/mL to 12.5 µg/mL . Although (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one was not explicitly tested in this context, its analogues have shown promising results.
Toxicity Assessment
Toxicity studies are essential for evaluating the safety profile of new compounds. A preliminary toxicity bioassay using brine shrimp has indicated that some oxazolidinones exhibit low toxicity levels, with lethal concentration (LC50) values suggesting safety at therapeutic doses . For example, an analogue showed an LC50 value of 590 ppm, indicating potential for safe use in clinical settings.
The mechanism by which oxazolidinones exert their antibacterial effects primarily involves inhibition of protein synthesis. They bind to the bacterial ribosome and prevent the formation of the functional ribosomal complex necessary for translation . This mechanism is crucial in combating resistant strains like MRSA.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
